molecular formula C21H15N3O4 B5399156 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5399156
M. Wt: 373.4 g/mol
InChI Key: UUZBETFJICIRRA-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: 4-methylbenzaldehyde, 5-nitrofuran-2-carbaldehyde, and anthranilic acid.

    Condensation Reaction: The initial step could involve the condensation of 4-methylbenzaldehyde with anthranilic acid to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the furan ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Medicine

In medicine, this compound might be investigated for its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazolinone: A simpler derivative with similar core structure.

    5-Nitrofuran-2-yl derivatives: Compounds with similar functional groups but different core structures.

    Other Quinazolinones: Compounds with various substitutions on the quinazolinone core.

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-6-8-15(9-7-14)23-19(12-10-16-11-13-20(28-16)24(26)27)22-18-5-3-2-4-17(18)21(23)25/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZBETFJICIRRA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.